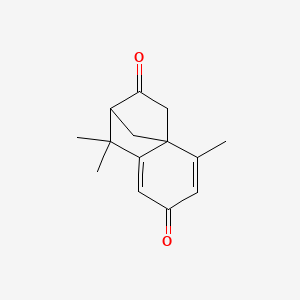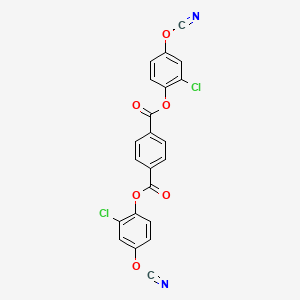![molecular formula C22H16O2 B14272018 10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one CAS No. 139097-82-8](/img/structure/B14272018.png)
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one is an organic compound characterized by its phenanthrene backbone and a methoxyphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one typically involves the condensation of 4-methoxybenzaldehyde with phenanthren-9(10H)-one. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two aromatic systems. The reaction conditions usually include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methylene bridge to a methylene group, altering the electronic properties of the compound.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenanthrene or methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinones, while reduction can produce methylene-bridged derivatives.
Applications De Recherche Scientifique
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism by which 10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to intercalate into DNA, inhibit enzyme activity, or bind to specific receptors, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrenequinone: Similar in structure but lacks the methoxyphenyl substituent.
4-Methoxybenzaldehyde: Shares the methoxyphenyl group but lacks the phenanthrene backbone.
9,10-Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one is unique due to its combined structural features, which confer distinct electronic and steric properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
139097-82-8 |
|---|---|
Formule moléculaire |
C22H16O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
10-[(4-methoxyphenyl)methylidene]phenanthren-9-one |
InChI |
InChI=1S/C22H16O2/c1-24-16-12-10-15(11-13-16)14-21-19-8-3-2-6-17(19)18-7-4-5-9-20(18)22(21)23/h2-14H,1H3 |
Clé InChI |
KKZKMRYDDUZEKW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14271948.png)


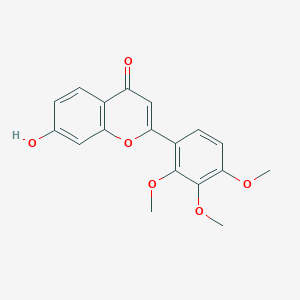

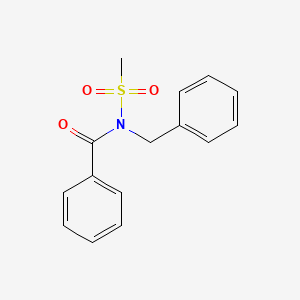
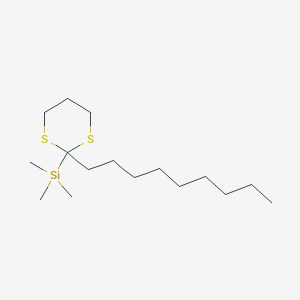
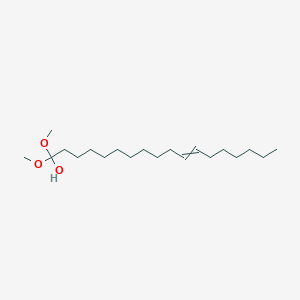
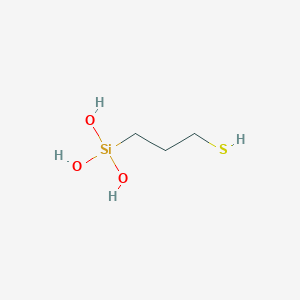
![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)

